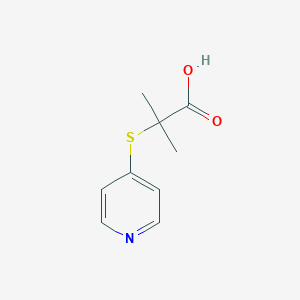
2-Methyl-2-(4-pyridinylthio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-pyridinylthio)propionic acid, also known as MPP, is a chemical compound that has been widely studied in the field of neuroscience for its potential therapeutic effects. MPP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Mechanism Of Action
2-Methyl-2-(4-pyridinylthio)propionic acid acts as a competitive antagonist of mGluR7, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of mGluR7, 2-Methyl-2-(4-pyridinylthio)propionic acid inhibits the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic transmission, which can have therapeutic effects in certain neurological disorders.
Biochemical And Physiological Effects
In addition to its effects on neurotransmitter release, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to modulate the activity of other signaling pathways in the brain. For example, 2-Methyl-2-(4-pyridinylthio)propionic acid has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and synaptic plasticity. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-2-(4-pyridinylthio)propionic acid in lab experiments is its high selectivity for mGluR7, which allows for precise manipulation of this receptor subtype. However, 2-Methyl-2-(4-pyridinylthio)propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experimental paradigms. Additionally, 2-Methyl-2-(4-pyridinylthio)propionic acid has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-Methyl-2-(4-pyridinylthio)propionic acid. One area of interest is the development of more potent and selective mGluR7 antagonists, which could have improved therapeutic efficacy and reduced side effects. Another direction is the investigation of the role of mGluR7 in other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of novel drug delivery systems for 2-Methyl-2-(4-pyridinylthio)propionic acid could improve its bioavailability and allow for more effective targeting of specific brain regions.
Scientific Research Applications
2-Methyl-2-(4-pyridinylthio)propionic acid has been extensively studied in preclinical models of neurological disorders such as epilepsy, Parkinson's disease, and depression. In these studies, 2-Methyl-2-(4-pyridinylthio)propionic acid has been shown to have anticonvulsant, neuroprotective, and antidepressant effects. 2-Methyl-2-(4-pyridinylthio)propionic acid has also been investigated as a potential treatment for drug addiction, as mGluR7 has been implicated in the modulation of reward pathways in the brain.
properties
CAS RN |
125305-75-1 |
|---|---|
Product Name |
2-Methyl-2-(4-pyridinylthio)propionic acid |
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-methyl-2-pyridin-4-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c1-9(2,8(11)12)13-7-3-5-10-6-4-7/h3-6H,1-2H3,(H,11,12) |
InChI Key |
HGNRBNYRGPDZTP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


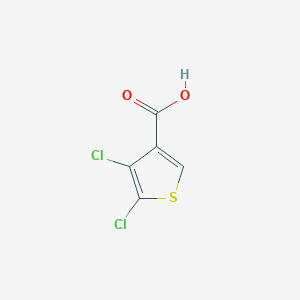

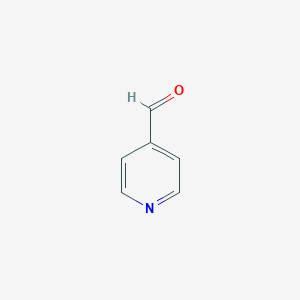
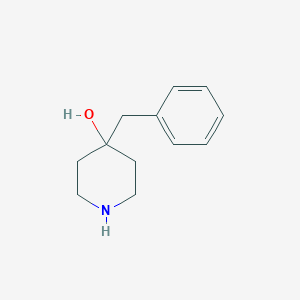
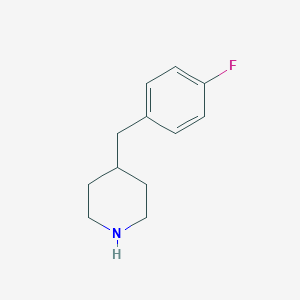
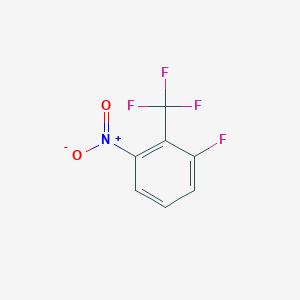
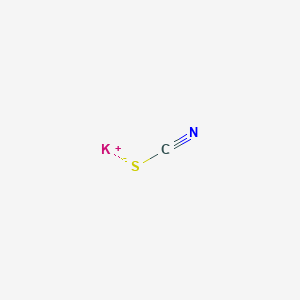
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
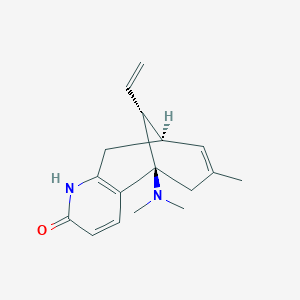
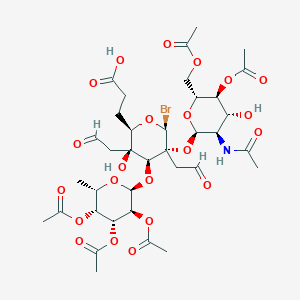
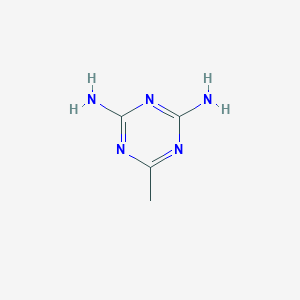
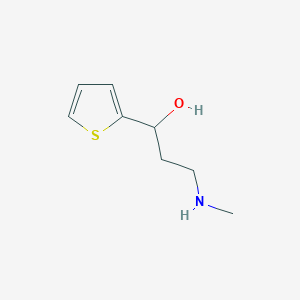
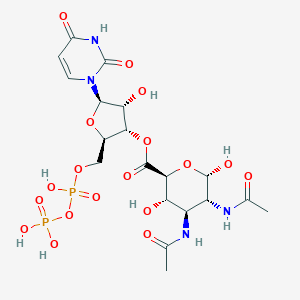
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)